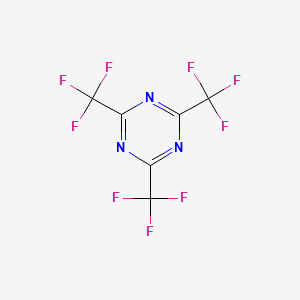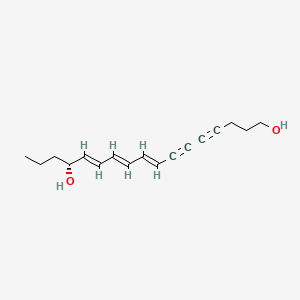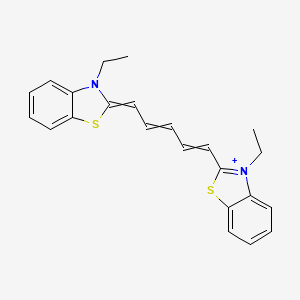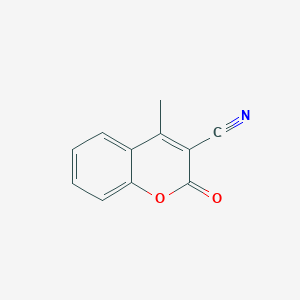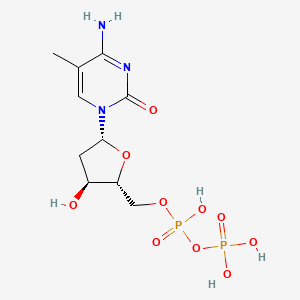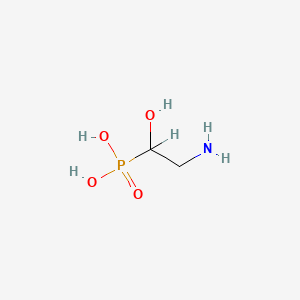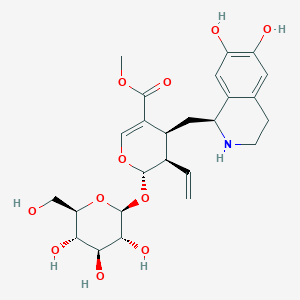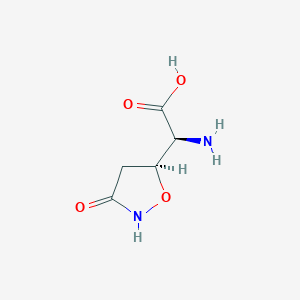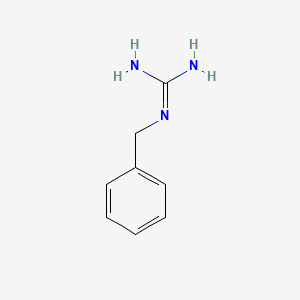
1-Benzylguanidine
Overview
Description
1-Benzylguanidine is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by a benzene ring substituted with a guanidine group. This compound is known for its presence in various living organisms, ranging from bacteria to humans .
Mechanism of Action
Target of Action
1-Benzylguanidine, also known as N-Benzylguanidine, is a compound that has been found to have affinity for the 5-hydroxytryptamine 3 receptor . This receptor is a type of serotonin receptor and plays a crucial role in the regulation of various biological and neurological processes.
Mode of Action
The interaction of this compound with the 5-hydroxytryptamine 3 receptor could potentially influence serotonin signaling, which is involved in a wide range of physiological functions, including mood regulation, gastrointestinal motility, and pain perception .
Biochemical Pathways
Serotonin is a key neurotransmitter that regulates a variety of functions in the body, from mood and behavior to gastrointestinal function .
Pharmacokinetics
Research on similar compounds suggests that it may be absorbed in the body and distributed to various tissues where it interacts with its target receptors
Result of Action
This could include effects on mood, pain perception, and gastrointestinal function
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the specific characteristics of the target cells. Detailed information on how these factors influence the action of this compound is currently lacking .
Biochemical Analysis
Biochemical Properties
1-Benzylguanidine plays a significant role in biochemical reactions, particularly in the context of neuroblastoma cells. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the noradrenaline transporter, which facilitates the uptake of this compound into neuroblastoma cells . This interaction is crucial for its accumulation within these cells, enabling its therapeutic effects. Additionally, this compound can interact with enzymes involved in metabolic pathways, influencing their activity and, consequently, cellular metabolism.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In neuroblastoma cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s uptake via the noradrenaline transporter leads to its accumulation within the cells, where it can exert cytotoxic effects. This includes the induction of apoptosis and inhibition of cell proliferation, making it a valuable agent in neuroblastoma therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. Upon entering neuroblastoma cells via the noradrenaline transporter, this compound can inhibit specific enzymes, leading to alterations in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained therapeutic effects . Its degradation products may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it can effectively inhibit tumor growth and induce apoptosis in neuroblastoma cells . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to non-target tissues. Understanding the dosage threshold is crucial for optimizing its therapeutic use while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels within cells . For instance, its interaction with enzymes involved in the synthesis and degradation of neurotransmitters can impact cellular metabolism and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The noradrenaline transporter plays a key role in its uptake into neuroblastoma cells . Once inside the cells, this compound can localize to specific compartments, influencing its accumulation and activity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in therapeutic applications.
Preparation Methods
The synthesis of 1-Benzylguanidine typically involves the guanylation of benzylamine. One common method includes the reaction of benzylamine with cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions in water . Industrial production methods often utilize transition metal catalysis, including palladium-catalyzed cascade reactions and copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines .
Chemical Reactions Analysis
1-Benzylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions: Reagents such as chlorotrimethylsilane and conditions like room temperature and solvent-free environments are often used.
Major Products: The reactions can yield a variety of products, including substituted guanidines and other derivatives.
Scientific Research Applications
1-Benzylguanidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of hybrid molecules for various chemical reactions.
Biology: The compound is studied for its role in biological systems and its interaction with different biomolecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Benzylguanidine is unique in its structure and function compared to other guanidine derivatives. Similar compounds include:
N-Benzylguanidine: Shares a similar structure but differs in its specific functional groups and applications.
Phenylguanidine: Another derivative with distinct chemical properties and uses.
Methylguanidine: Known for its different reactivity and biological interactions.
Properties
IUPAC Name |
2-benzylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNGNUGFQIDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2551-73-7 (hemisulfate) | |
| Record name | Benzylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20944755 | |
| Record name | N-Benzylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-57-6 | |
| Record name | N-(Phenylmethyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzylguanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6537F6GQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Benzylguanidine interact with biological systems?
A: Research indicates that this compound exhibits competitive inhibition against phenylalanyl-tRNA synthetase from E. coli B. [] This enzyme plays a crucial role in protein synthesis by attaching the amino acid phenylalanine to its corresponding tRNA molecule. This compound competes with phenylalanine for binding to the enzyme's active site, effectively inhibiting its function. [] Additionally, autoradiography studies in rats revealed a high concentration of the structurally similar compound, Bethanidine (N-benzyl-N',N''-dimethylguanidine), in tissues rich in adrenergic nerve terminals, suggesting a potential interaction with the sympathetic nervous system. []
Q2: What is the structural characterization of this compound?
A: this compound has the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, the presence of aromatic and guanidine moieties suggests characteristic peaks in NMR and IR spectra, which could be further investigated.
Q3: Has this compound demonstrated any catalytic properties?
A: The provided research doesn't directly address the catalytic properties of this compound. Its primary focus lies in its inhibitory action against phenylalanyl-tRNA synthetase. [] Further studies are needed to explore potential catalytic activities.
Q4: How does the structure of this compound relate to its activity?
A: Research suggests that both the phenyl ring and the amidine or guanidine moiety are crucial for the inhibitory activity of this compound and its related compounds. [] Modifications to these structural features could significantly impact its binding affinity to phenylalanyl-tRNA synthetase and subsequently alter its inhibitory potency. []
Q5: What are the pharmacokinetic properties of this compound?
A: While the provided research doesn't explicitly investigate the pharmacokinetics of this compound, it does offer insights into the closely related compound Bethanidine. [] Bethanidine demonstrates good absorption in rats, dogs, and humans. [] In humans, it undergoes minimal metabolism, while in rats and dogs, it is metabolized to various compounds, including N-benzyl-N'-methylguanidine, N-benzylguanidine, and benzoic acid. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



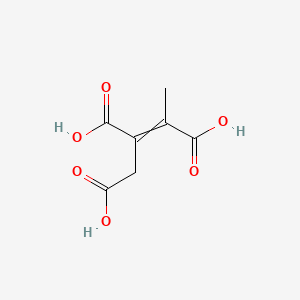
![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)

